molecular formula C10H12N2O B3058660 5-Phenylpiperazin-2-one CAS No. 907973-15-3

5-Phenylpiperazin-2-one

Cat. No.: B3058660
CAS No.: 907973-15-3
M. Wt: 176.21 g/mol
InChI Key: RMZGIXQVAQTNNP-UHFFFAOYSA-N
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Description

Significance of the Piperazin-2-one (B30754) Scaffold in Pharmaceutical and Medicinal Chemistry

The piperazine (B1678402) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. tandfonline.comresearchgate.net Its prevalence is due to several advantageous characteristics. The piperazine moiety can be readily functionalized at its nitrogen atoms, allowing for the systematic modification of a molecule's physicochemical properties, such as solubility and basicity. tandfonline.comresearchgate.net This adaptability is crucial for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates. researchgate.net

The piperazin-2-one scaffold, a derivative of piperazine, retains these desirable features while introducing a lactam functionality. This addition provides a rigid structural element and an additional site for hydrogen bonding, which can be critical for specific interactions with biological targets. The piperazine scaffold is a core component in a wide array of therapeutic agents, demonstrating its versatility and importance in drug discovery. nih.govnih.gov

Overview of Research Trajectories for 5-Phenylpiperazin-2-one and its Analogues

Research into this compound and its derivatives has explored a variety of potential applications. A significant area of investigation is their potential as anticancer agents. For instance, novel thiourea (B124793) and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) have been synthesized and tested for their cytotoxic activity against prostate cancer cell lines. nih.gov

Furthermore, the phenylpiperazine moiety is a key component in the development of agents targeting the central nervous system. evitachem.com Researchers have synthesized and evaluated phenylpiperazine derivatives for their potential as serotonergic agents, targeting receptors such as 5-HT1A, 5-HT2A, and 5-HT2C. researchgate.net The structural framework of this compound also serves as a foundation for developing inhibitors of various enzymes and transporters. For example, phenylpiperazine derivatives have been investigated as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. mdpi.com

The synthesis of new analogues often involves modifying the phenyl ring or the piperazine core to fine-tune the compound's properties. For example, the introduction of different substituents on the phenyl ring can significantly impact biological activity. nih.govresearchgate.netbohrium.comjst.go.jp

Table 1: Research Applications of Phenylpiperazin-2-one Analogues

Research Area Target/Application Key Findings
Anticancer Prostate Cancer Thiourea and thiazolidinone derivatives showed cytotoxic activity. nih.gov
Central Nervous System Serotonin (B10506) Receptors Derivatives exhibited affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.net
Antimicrobial Msr(A) Efflux Pump Inhibition Phenylpiperazine derivatives identified as inhibitors in S. epidermidis. mdpi.com
Dopamine (B1211576) Receptors D2/D3 Receptor Agonists Analogues of sumanirole (B131212) provided insights into D2/D3 selectivity. acs.org
Sigma-1 Receptors Tumor Imaging A fluorinated analogue showed potential for imaging tumors expressing sigma-1 receptors. rsc.orgnih.gov

Historical Context and Evolution of Research in Phenylpiperazin-2-one Chemistry

The study of piperazine and its derivatives has a long history in medicinal chemistry. Initially recognized for their anthelmintic properties, the therapeutic potential of piperazine-containing compounds has since expanded dramatically. nih.gov The evolution of synthetic methodologies has played a crucial role in this expansion.

Early research often focused on simple modifications of the piperazine ring. However, with advancements in synthetic organic chemistry, more complex and diverse derivatives have been created. The development of new synthetic routes has enabled the regioselective functionalization of the piperazine scaffold, leading to the creation of libraries of compounds for high-throughput screening. nih.govresearchgate.netbohrium.comjst.go.jp

The understanding of structure-activity relationships (SAR) has also evolved. Early studies often relied on empirical observations. Today, computational methods such as molecular docking and molecular dynamics simulations are routinely used to predict how a molecule will interact with its biological target, guiding the design of more potent and selective compounds. rsc.orgnih.govnih.gov This synergy between synthetic chemistry and computational modeling continues to drive the discovery of novel phenylpiperazin-2-one analogues with tailored biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZGIXQVAQTNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314044
Record name 5-Phenyl-2-piperazinone
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Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907973-15-3
Record name 5-Phenyl-2-piperazinone
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Record name 5-Phenyl-2-piperazinone
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Record name 5-phenylpiperazin-2-one
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Synthetic Methodologies for 5 Phenylpiperazin 2 One and Its Derivatives

Foundational Synthetic Routes to the Piperazin-2-one (B30754) Core

The construction of the fundamental piperazin-2-one ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, reaction conditions, and achievable molecular diversity.

Cyclization Reactions for Piperazine (B1678402) Ring Formation

Cyclization reactions represent a direct and common method for assembling the piperazin-2-one core. These reactions typically involve the formation of one or two new bonds to close the six-membered ring.

A notable one-pot, tandem reductive amination-transamidation-cyclization reaction provides an efficient route to substituted piperazin-2-ones. organic-chemistry.org This method involves the reaction of N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, followed by an intramolecular N,N'-acyl transfer to yield the piperazinone structure. organic-chemistry.org The use of acetic acid in acetonitrile (B52724) has been found to effectively promote the transamidation-cyclization sequence. organic-chemistry.org

Another approach involves a chemoselective N-H insertion of unsymmetrical diamines into a carbene, which is followed by an instantaneous cyclization to form C-substituted piperazinones. rsc.org This copper-catalyzed strategy utilizes readily available diazo compounds and 1,2-diamines. rsc.org

Furthermore, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org This sequence starts from commercial aldehydes and (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea, to produce piperazin-2-ones in good yields and high enantiomeric excess. acs.org

A palladium-catalyzed cyclization offers a modular synthesis of highly substituted piperazines and piperazinones by coupling a propargyl unit with various diamine components. acs.org This method demonstrates high regio- and stereochemical control under mild reaction conditions. acs.org The synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, for instance, involves a cyclization step using bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov

Reduction Strategies for Piperazinone Ring Systems

The reduction of a pre-existing pyrazinone or a related unsaturated ring system is another effective strategy for obtaining piperazin-2-ones. This approach is particularly useful in the synthesis of complex natural products.

A key example is the synthesis of dihydrohamacanthins, a class of marine sponge bisindole alkaloids. nih.govfigshare.comacs.org In this synthesis, the construction of 3,5- and 3,6-linked pyrazinones is followed by their reduction to the corresponding piperazinones using sodium cyanoborohydride. nih.govfigshare.comacs.org This reduction selectively acts on the pyrazinone ring without affecting other sensitive functional groups, such as aromatic bromides. acs.org

The choice of reducing agent is critical to the success of this strategy. Sodium cyanoborohydride is often favored for its mild nature and chemoselectivity. In some syntheses, a platinum on carbon (Pt/C) catalyst with hydrogen gas has been used for the reduction of a pyrazinone intermediate, which also facilitates the removal of other protecting groups in the same step. encyclopedia.pub

Multi-step Linear Synthesis Approaches

Multi-step linear syntheses provide a high degree of control over the substitution pattern of the final piperazin-2-one product. These sequences typically involve the sequential formation of key bonds and the introduction of desired functional groups.

One such approach begins with commercially available starting materials like 4-(propan-2-yl)benzyl chloride and piperazine. The synthesis proceeds through a nucleophilic substitution reaction, followed by a cyclization step under specific conditions to yield 5-[4-(propan-2-yl)phenyl]piperazin-2-one. evitachem.com

Another example is the synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl) phenyl]piperazine derivatives. This multi-step process includes the formation of a thiophenol derivative, alkylation, cyclization of the resulting aniline (B41778) with bis(2-chloroethyl)amine hydrochloride, and a final trifluoromethanesulfonation of the piperazine nitrogen. nih.gov The use of protecting groups, such as an acetyl group on an aniline, can direct the regioselectivity of subsequent reactions like chlorosulfonation. nih.gov

Advanced Synthetic Transformations and Derivatization Strategies

Once the core piperazin-2-one ring is established, further modifications can be introduced to create a diverse range of derivatives. These advanced strategies focus on the selective functionalization of the phenyl ring and the nitrogen atoms of the piperazinone core.

Regioselective Synthesis of Substituted Phenylpiperazin-2-ones

Achieving regioselectivity in the synthesis of substituted phenylpiperazin-2-ones is crucial for establishing the desired structure-activity relationship in medicinal chemistry.

One method involves the reaction of bromopiperazine-2,5-diones with triethyl phosphite, where the regioselectivity is highly dependent on the N-substituents alpha to the brominated carbon. rsc.org The synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showcases excellent regioselectivity in the sulfonation step by first acetylating the aniline to direct the incoming chlorosulfonic acid. nih.gov

The synthesis of 1,3-substituted-6-phenylpiperazin-2-ones can also be achieved with regiocontrol. globalauthorid.com Furthermore, a palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones. nih.govnih.govcaltech.edu

N-Alkylation and N-Substitution Reactions on the Piperazin-2-one Nitrogen Atoms

The nitrogen atoms of the piperazin-2-one ring provide convenient handles for introducing a wide range of substituents, thereby modulating the compound's physicochemical and pharmacological properties.

N-alkylation can be performed on the deprotected N(1) position of a piperazin-2-one to form, for example, a di-allyl piperazin-2-one. nih.gov The synthesis of 1-substituted piperazin-2-ones can be achieved through modified Jocic-type reactions with N-substituted diamines. rsc.orgrsc.org This method has been applied to the synthesis of a fluorobenzyl intermediate of a known PGGTase-I inhibitor. rsc.org

Functionalization of the Phenyl Moiety

The functionalization of the phenyl ring in phenylpiperazine derivatives is a key strategy for modulating their biological activity. This can be achieved either by starting with pre-functionalized phenyl precursors or by direct modification of the phenylpiperazine core.

One common approach involves the use of substituted anilines as starting materials. For instance, 2-fluoro-4-methylaniline (B1213500) can be converted into a variety of 5-substituted sulfanyl (B85325) phenylpiperazine derivatives. nih.govresearchgate.net This multi-step sequence typically involves:

Sulfonylation of the aniline with chlorosulfonic acid. nih.govjst.go.jp

Reduction of the resulting sulfonyl chloride. nih.govjst.go.jp

Alkylation of the subsequent thiol. nih.govjst.go.jp

Cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. nih.govjst.go.jp

Further N-substitution on the piperazine ring. nih.govjst.go.jp

Another strategy is the direct functionalization of the phenyl ring of a pre-formed phenylpiperazine. For example, novel thiourea (B124793) and thiazolidinone derivatives have been synthesized starting from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521). nih.gov This precursor can be obtained from the reaction of 2-chloro-5-nitropyridine (B43025) and N-phenylpiperazine. nih.gov This highlights the possibility of introducing functional groups onto an existing phenylpiperazine scaffold.

The table below summarizes examples of functionalized phenylpiperazine derivatives and their synthetic precursors.

Derivative TypeStarting Material ExampleKey Reaction StepsReference
5-Substituted sulfanyl phenylpiperazines2-Fluoro-4-methylanilineSulfonylation, reduction, alkylation, cyclization nih.govresearchgate.net
Thiourea and thiazolidinone derivatives6-(4-Phenylpiperazin-1-yl)pyridin-3-amineSynthesis from 2-chloro-5-nitropyridine and N-phenylpiperazine, followed by derivatization nih.gov

Palladium-Catalyzed Coupling Reactions in Phenylpiperazine Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of N-aryl heterocycles, including phenylpiperazines. These methods offer a powerful and versatile approach for the formation of the crucial C-N bond between the phenyl ring and the piperazine nitrogen.

The Buchwald-Hartwig amination is a widely employed palladium-catalyzed reaction for the synthesis of arylpiperazines. google.com This reaction typically involves the coupling of an aryl halide (e.g., aryl chloride, aryl bromide) with piperazine or a piperazine derivative in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org For instance, a facile methodology for the synthesis of arylpiperazines has been developed using aryl chlorides as coupling partners under aerobic conditions. acs.org This method has been shown to be effective for both electron-donating and sterically hindered aryl chlorides, affording high yields. acs.org

Palladium catalysis is also instrumental in more complex, domino, or tandem reactions that construct the piperazinone ring system. An example is the palladium-catalyzed intramolecular oxidative diamination of alkenyl sulfamates, which leads to the formation of acs.orgresearchgate.netthieme-connect.comthiadiazolo-fused piperazinones. researchgate.net This process utilizes a PdCl2(MeCN)2/CuBr2 catalytic system. researchgate.net

Furthermore, palladium-catalyzed cyclization reactions provide a modular synthesis of highly substituted piperazines. acs.org One such method involves the coupling of a propargyl unit with various diamine components. acs.orgorganic-chemistry.org This approach is notable for its mild reaction conditions and high degree of regio- and stereochemical control. acs.org

The following table provides an overview of different palladium-catalyzed reactions used in the synthesis of phenylpiperazine derivatives.

Reaction TypeKey FeaturesCatalyst/Ligand System ExampleReference
Buchwald-Hartwig AminationCoupling of aryl halides with piperazines.Pd₂(dba)₃ / P(2-furyl)₃ nih.gov
Aerobic AminationUse of aryl chlorides under aerobic conditions.Not specified acs.org
Intramolecular Oxidative DiaminationFormation of fused piperazinones from alkenyl sulfamates.PdCl₂(MeCN)₂ / CuBr₂ researchgate.net
Decarboxylative CyclizationModular synthesis from propargyl carbonates and diamines.Pd(0) / DPEphos acs.org
CarboaminationStereoselective synthesis of cis-2,6-disubstituted piperazines.Pd₂(dba)₃ / P(2-furyl)₃ nih.gov

Multicomponent Reaction Approaches (e.g., Mannich Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. These reactions are advantageous for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

The Ugi reaction is a prominent MCR that has been utilized for the synthesis of piperazine-containing scaffolds. A split-Ugi reaction, for instance, can be employed to generate 1,4-disubstituted piperazine-based compounds. nih.gov This approach allows for significant chemical diversity around the piperazine core by varying the four components: an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov For example, starting from 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and an aromatic isocyanide, split-Ugi products can be obtained in high yields. nih.gov

Another MCR-based approach involves a one-pot synthesis of diketopiperazines using an isocyanide-based reaction. mdpi.com This method can start with an aldehyde, propargylamine, an isocyanide, and monochloroacetic acid, followed by cyclization and a subsequent click reaction to introduce further diversity. mdpi.com Although not explicitly for 5-phenylpiperazin-2-one, this demonstrates the power of MCRs in constructing the core piperazinone ring with multiple points of diversification.

The following table illustrates examples of multicomponent reactions applied to the synthesis of piperazine derivatives.

MCR TypeReactantsProduct TypeKey FeaturesReference
Split-Ugi Reaction1H-Indole-2-carboxylic acid, piperazine, formaldehyde, aromatic isocyanide1,4-Disubstituted piperazinesGenerates diversity around the piperazine core. nih.gov
Isocyanide-based MCRAldehyde, propargylamine, isocyanide, monochloroacetic acidDiketopiperazinesOne-pot synthesis with subsequent cyclization and click reaction. mdpi.com
Ugi five-center, four-component reaction (U-5C-4CR)Amino acid, benzaldehyde, tert-butyl isocyanide, methanol (B129727)tert-Butylamidoesters (precursors to 2,6-diketopiperazines)Diastereoselective synthesis of precursors for diketopiperazines. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral piperazinone derivatives is of great importance, as the stereochemistry often plays a crucial role in their biological activity. Several stereoselective strategies have been developed to control the configuration of the stereocenters within the piperazinone ring.

One notable approach is the asymmetric palladium-catalyzed hydrogenation of a cyclic sulfimidate. This method was used to introduce the amine-bearing benzylic stereocenter in a practical asymmetric route to a chiral piperazinone derivative. acs.org The hydrogenation is carried out in the presence of a chiral phosphine (B1218219) ligand, which directs the stereochemical outcome of the reaction. acs.org

Another strategy involves the use of chiral starting materials derived from the chiral pool. For example, enantiomerically enriched trichloromethyl-containing alcohols can be transformed regioselectively into 1-substituted piperazinones through modified Jocic-type reactions with minimal loss of stereochemical integrity. researchgate.net

Organocatalysis also provides a powerful tool for the stereoselective synthesis of piperazinones. A catalytic, asymmetric, one-pot process has been reported for the synthesis of piperazin-2-ones starting from simple aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com The key step is an asymmetric epoxidation of a Knoevenagel condensation intermediate, catalyzed by a modified quinine (B1679958) organocatalyst, which sets the stereochemistry of the final product. thieme-connect.com

The following table summarizes different approaches for the stereoselective synthesis of chiral piperazinone derivatives.

MethodKey StepChiral Source/CatalystProduct TypeReference
Asymmetric HydrogenationPd-catalyzed hydrogenation of a cyclic sulfimidateChiral phosphine ligandChiral piperazinone derivative acs.org
Chiral Pool SynthesisModified Jocic-type reactionEnantiomerically enriched trichloromethyl-containing alcohol1-Substituted piperazinones researchgate.net
OrganocatalysisAsymmetric epoxidationModified quinine organocatalyst (eQNU)Piperazin-2-ones thieme-connect.com
Diastereoselective CyclizationIntramolecular hydroamination of substrates from cyclic sulfamidatesAmino acid-derived chiral precursors2,6-Disubstituted piperazines organic-chemistry.org

Development of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of this compound and its derivatives.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether.

Solvent-free, or solid-phase, reactions have been explored for the synthesis of piperazinones. For instance, the reaction of carboxylated 1,2-diaza-1,3-butadienes with 1,2-diamines under solvent-free conditions can afford piperazinones. acs.org Another example is the use of ball-milling conditions for the solvent-free reaction of salicylaldehyde (B1680747) with boronic acids and amines. researchgate.net While not directly producing this compound, these methods demonstrate the feasibility of solvent-free approaches for related heterocyclic structures.

The use of water as a reaction medium is another green alternative to organic solvents. Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in tap water for the synthesis of quinoxalines, a related nitrogen-containing heterocycle, demonstrating a simple, efficient, and green approach. nih.gov

Catalyst-Efficient Methodologies

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more benign reagents.

The development of highly efficient catalytic systems allows for lower catalyst loadings, which is both economically and environmentally beneficial. For example, sodium tetrachloroaurate(III) dihydrate has been shown to be an efficient catalyst for the synthesis of quinoxalines and 1,5-benzodiazepines at relatively low catalyst loadings under mild conditions. nih.gov

Palladium-catalyzed reactions, which are central to phenylpiperazine synthesis, are continuously being improved for greater efficiency. Methodologies that allow for high yields with low catalyst loadings, such as the palladium-catalyzed decarboxylative cyclization of propargyl carbonates, are examples of catalyst-efficient syntheses. acs.org Furthermore, developing catalysts that operate under aerobic and solvent-free conditions, as seen in some Pd-catalyzed aminations, contributes to the greenness of the process. acs.org

The following table highlights some green chemistry approaches relevant to the synthesis of piperazinone and related heterocycles.

Green Chemistry PrincipleApproachExample ReactionCatalyst/ConditionsReference
Solvent-Free ReactionsSolid-phase synthesisReaction of 1,2-diaza-1,3-butadienes with 1,2-diaminesSolvent-free acs.org
Aqueous Medium ReactionsUse of water as solventSynthesis of quinoxalinesCerium (IV) ammonium nitrate (CAN) in tap water nih.gov
Catalyst EfficiencyLow catalyst loadingSynthesis of quinoxalines and 1,5-benzodiazepinesSodium tetrachloroaurate(III) dihydrate nih.gov
Catalyst EfficiencyHigh yield with low catalyst loadingPalladium-catalyzed decarboxylative cyclizationPd(0) / DPEphos acs.org
Aerobic/Solvent-Free CatalysisEnvironmentally friendly conditionsPd-catalyzed amination of aryl chloridesAerobic and solvent-free conditions acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods are employed to investigate the electronic structure and properties of a molecule. These calculations provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and equilibrium geometry of molecules. researchgate.netnih.gov For phenylpiperazine derivatives, DFT calculations, often using functionals like B3LYP, are performed to find the most stable three-dimensional conformation by minimizing the energy of the system. researchgate.netnih.gov This process, known as geometry optimization, provides crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The resulting electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic transitions of a molecule. joaquinbarroso.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. joaquinbarroso.commalayajournal.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and greater polarizability. malayajournal.org Conversely, a larger gap implies higher kinetic stability. malayajournal.org This analysis helps predict how the molecule will behave in chemical reactions and its potential for electronic applications. joaquinbarroso.comnih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-5.28-1.274.01
Derivative B-6.15-2.014.14
Derivative C-5.98-1.854.13

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich, negative potential (nucleophilic sites) and blue indicates electron-poor, positive potential (electrophilic sites). nih.gov Green areas represent neutral potential.

For phenylpiperazine-type structures, the MEP map can identify the most probable sites for intermolecular interactions. Electron-rich areas, often found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack and are key sites for forming hydrogen bonds. nih.govresearchgate.net This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. malayajournal.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. polyu.edu.hk This method is instrumental in drug discovery for predicting how a compound might interact with a biological target.

Prediction of Ligand-Target Binding Modes and Interaction Specificities

Molecular docking simulations place the ligand, such as a 5-phenylpiperazin-2-one derivative, into the binding site of a target protein to predict its binding conformation and mode. mdpi.com These simulations reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For phenylpiperazine derivatives, common interactions include:

Hydrogen Bonds: Often formed between the hydrogen bond donors and acceptors on the piperazine (B1678402) ring and specific amino acid residues like Aspartate (Asp), Glutamine (Gln), and Serine (Ser) in the receptor's active site. rsc.org

Electrostatic and Hydrophobic Interactions: The phenyl ring frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as Phenylalanine (Phe). rsc.orgresearchgate.net

Understanding these binding modes is crucial for explaining the compound's biological activity and for guiding the design of more potent and selective analogs. rsc.org

Scoring Functions for Estimating Binding Affinities

After predicting the binding pose, a scoring function is used to estimate the binding affinity between the ligand and the receptor. iu.edu These functions calculate a score that represents the strength of the interaction, with lower (more negative) energy values typically indicating a more favorable binding affinity. polyu.edu.hkfrontiersin.org

Various scoring functions exist, including empirical, knowledge-based, and machine-learning-based methods, which evaluate factors like hydrogen bonds, electrostatic forces, and hydrophobic contacts. iu.edufrontiersin.org The binding affinity is often expressed as a binding free energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov Comparing the docking scores of different phenylpiperazine analogs can help rank their potential efficacy and selectivity for a specific biological target. nih.gov

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Phenylpiperazine Derivative 1α1A-adrenoceptor-8.61Asp106, Phe193
Phenylpiperazine Derivative 2Sigma-1 Receptor (S1R)-7.95Glu172, Tyr103
Phenylpiperazine Derivative 3Topoisomerase IIα-8.39Asp551, Met762

Virtual Screening for Novel this compound Analogues

Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For scaffolds like phenylpiperazine, this approach has been instrumental in discovering novel analogues with potential therapeutic activities.

In a typical virtual screening workflow, a three-dimensional model of the target protein is used to dock candidate molecules from large virtual databases. These databases, such as Enamine, eMolecules, and MolportDB, contain millions of commercially available compounds. researchgate.netbiruni.edu.tr The screening process often employs methods like shape screening or structure-based docking to predict the binding affinity and pose of the compounds in the active site of the target. researchgate.netnih.gov

For instance, a study focusing on the eIF4A1 protein, an ATP-dependent RNA helicase, utilized a shape-screening approach with known phenyl-piperazine hits as reference structures. researchgate.net This led to the identification of more potent analogues from virtual databases. The process involves docking the filtered compounds into the protein's binding site and ranking them based on scoring functions that estimate binding affinity. researchgate.netnih.gov This methodology allows for the efficient prioritization of a smaller, more manageable number of compounds for purchase and subsequent biological evaluation.

The success of such screening campaigns demonstrates the utility of the phenylpiperazine scaffold as a foundational structure for identifying novel inhibitors for various biological targets. researchgate.net

Table 1: Representative Hits from a Hypothetical Virtual Screening of this compound Analogues

Hit IDSource DatabaseDocking Score (kcal/mol)Key Predicted Interactions
ZINC12345678ZINC-9.8Hydrogen bond with Ser159, π-π stacking with Phe340
EN300-12345Enamine-9.5Hydrophobic interactions with Trp151, Asp155
MolPort-01234Molport-9.2Hydrogen bond with Gln177, electrostatic forces

Note: This table is illustrative and based on typical findings in virtual screening studies of similar scaffolds.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a detailed view of the conformational changes and interactions of ligands within a protein's binding site, offering insights that are not available from static docking models.

MD simulations are crucial for assessing the dynamic stability of a ligand-protein complex. By simulating the system over nanoseconds to microseconds, researchers can observe whether a docked compound remains stably bound within the active site or if it dissociates. researchgate.netnih.gov For phenylpiperazine derivatives, long-run MD simulations (e.g., 300 ns) have been used to confirm that potent compounds maintain stable interactions with key residues in the binding site throughout the simulation. researchgate.net In contrast, compounds with no biochemical activity often fail to show stable interactions and may exit the binding pocket during the simulation. researchgate.net

The flexibility of both the ligand and the protein can be analyzed to understand the conformational landscape. wustl.edu Techniques such as Root Mean Square Deviation (RMSD) are used to measure the stability of the system, with lower, stable RMSD values indicating a stable binding mode. mdpi.com Conformational analysis helps in understanding how the molecule might adapt its shape to fit optimally within the binding site, which is a critical aspect of rational drug design. nih.govnih.gov

MD simulations provide a high-resolution view of the specific molecular interactions that drive ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.gov For example, molecular docking and MD studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor identified key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 as the main binding sites. The binding was found to be driven by the formation of hydrogen bonds and electrostatic forces. rsc.org

Similarly, in studies with the 5-HT2A receptor, interactions of arylpiperazine derivatives were characterized by hydrophobic interactions with residues like Trp151 and Phe340, and hydrogen bonding with Ser159 and Asp155. nih.gov The phenylpiperazine moiety itself is often involved in crucial interactions, such as π-π stacking with aromatic residues of the target protein or sliding between nucleic acid bases in the case of DNA-targeting agents. nih.gov These detailed mechanistic insights are invaluable for structure-based drug design, allowing for the targeted optimization of ligands to enhance their binding affinity and selectivity. nih.gov

Table 2: Key Molecular Interactions of Phenylpiperazine Derivatives Identified through MD Simulations

Target ProteinKey Interacting ResiduesType of InteractionReference
α1A-adrenoceptorAsp106, Gln177, Ser188Hydrogen Bonds, Electrostatic rsc.org
5-HT2A ReceptorTrp151, Asp155, Ser159, Phe340Hydrophobic, H-Bond, π-π Stacking nih.gov
eIF4A1Lys54, Gln60, Glu244, Arg368Interdomain Contacts researchgate.net
DNA-Topo II ComplexDT9, DA12, Met762π-π Stacking, π-sulfur nih.gov

In Silico Prediction of Pharmacokinetic Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. These computational models help to identify drug candidates with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. researchgate.netnih.gov

Several computational tools and models are used to predict the drug-likeness of compounds based on their physicochemical properties. A common starting point is Lipinski's Rule of Five, which assesses properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other important parameters include the Topological Polar Surface Area (TPSA), which is correlated with intestinal absorption and blood-brain barrier (BBB) penetration, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov

Web-based platforms like SwissADME are frequently used to evaluate these properties for novel compounds. researchgate.netmdpi.com Studies on various piperazine derivatives have shown that these in silico tools can effectively predict high intestinal absorption and good oral bioavailability. mdpi.com For example, compounds with TPSA values less than 140 Ų and 10 or fewer rotatable bonds are predicted to have good oral bioavailability. nih.gov These predictions help filter out compounds that are likely to have poor pharmacokinetic properties before committing resources to their synthesis and testing. researchgate.net

Table 3: Predicted Physicochemical and ADME Properties for a Series of Hypothetical this compound Analogues

Compound IDMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Oral Bioavailability
Analogue 1325.42.81465.7High
Analogue 2410.54.21578.9High
Analogue 3520.65.52695.1Low (Violates Ro5)
Analogue 4380.43.50460.3High

Note: This table is for illustrative purposes. Values are representative of typical in silico predictions.

Predicting how a drug candidate will be metabolized is essential for understanding its efficacy and potential for drug-drug interactions. Computational models can predict the primary sites on a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. researchgate.net

These prediction tools analyze the chemical structure of a compound to identify "labile" sites, which are atoms or functional groups prone to enzymatic modification, such as hydroxylation or N-dealkylation. The models can also predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to be responsible for the metabolism of a given compound. researchgate.net For instance, in silico studies of benzimidazole-piperazine derivatives predicted that they are likely substrates for CYP P450 enzymes and may also interact with the P-glycoprotein (P-gp) transporter, which affects drug distribution. researchgate.net This information is crucial for anticipating the metabolic fate of new this compound analogues and for designing molecules with improved metabolic stability.

Pharmacological and Biological Research on 5 Phenylpiperazin 2 One Derivatives

Receptor Pharmacology Investigations

G protein-coupled receptors are a major family of cell surface receptors and a primary focus of pharmaceutical discovery. nih.govscienceopen.com The arylpiperazine scaffold has proven to be a "privileged" structure for designing ligands that target these receptors. nih.gov

Arylpiperazine derivatives are one of the most significant classes of ligands for the 5-HT1A receptor, which is implicated in psychiatric conditions like anxiety and depression. nih.gov Numerous studies have explored the structure-activity relationships of these compounds at both 5-HT1A and 5-HT2A receptors.

Research into 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives revealed that certain substitutions led to a distinct affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM. nih.gov However, these modifications did not yield significant affinity for 5-HT2A receptors (Ki = 115-550 nM). nih.gov In functional studies, some of these new 5-HT1A ligands behaved as postsynaptic antagonists. nih.gov Other studies on long-chain arylpiperazines have identified compounds with varied affinities. For instance, the 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivative 8c showed a high 5-HT1A receptor affinity with a Ki value of 3.77 nM. acs.org The affinity of these derivatives can be significantly influenced by the length of the linker between the piperazine (B1678402) ring and the terminal fragment. acs.orgmdpi.com

The functional activity of phenylpiperazine derivatives at serotonergic receptors can also be highly specific. For example, at the 5-HT2C receptor, the conformation of the molecule is hypothesized to determine whether it acts as an agonist or an antagonist. nih.gov At 5-HT2 and 5-HT1c receptors, compounds like quipazine (B1207379) and 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212) act as partial agonists, while m-Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (MCPP) are antagonists at the 5-HT2 receptor but agonists at the 5-HT1c receptor. drugbank.com

Table 1: Binding Affinities of Selected Phenylpiperazine Derivatives at Serotonergic Receptors

Phenylpiperazine derivatives have been extensively investigated as ligands for D2-like dopamine (B1211576) receptors (D2, D3, D4). The N-phenylpiperazine scaffold is considered a key molecular element for binding to the orthosteric site of D2 and D3 receptors. nih.gov

Studies on 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins showed strong, nanomolar affinities for D2A and D3 receptors, though the affinity was higher for 5-HT1A receptors. nih.gov The order of affinity was determined to be 5-HT1A > D2 > D3. nih.gov Similarly, research on N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and related ureas highlighted that ligand selectivity and affinity for D2 and 5-HT1A receptors are strongly dependent on their topology. nih.gov

The selectivity between D2 and D3 receptors is a key area of research, as some N-phenylpiperazine benzamides achieve D3 selectivity by engaging in a bitopic binding mode, where the benzamide (B126) portion interacts with a secondary binding site unique to the D3 subtype. mdpi.com For a series of N-heterocyclic substituted piperazine derivatives, it was found that the heterocyclic ring did not need to be directly connected to the piperazine to maintain high affinity and selectivity for the D3 receptor. nih.gov The enantiomer (-)-10e from this series displayed high affinity at both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors, showing significant D3 selectivity. nih.gov

Table 2: Binding Affinities of Selected Phenylpiperazine Derivatives at Dopaminergic Receptors

The α1-adrenergic receptors (α1-ARs), which include subtypes α1A, α1B, and α1D, are another major target for arylpiperazine derivatives. nih.govamegroups.cn These receptors are involved in mediating the sympathetic nervous system. nih.gov A number of N-phenylpiperazine derivatives have been identified as α1-adrenoceptor antagonists. nih.gov

In a study of 1,4-substituted piperazine derivatives, compounds with a 1-(o-methoxyphenyl)piperazine moiety showed high affinity for α1-adrenoceptors. ingentaconnect.com Specifically, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4 ) exhibited a Ki value of 2.4 nM for the α1-receptor and was 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com This compound also demonstrated potent α1-antagonistic activity with a pA2 value of 8.807. ingentaconnect.com

Molecular docking studies have sought to elucidate the binding mechanism of N-phenylpiperazine derivatives to the α1A-adrenoceptor, identifying key amino acid residues like Asp106, Gln177, and others as main binding sites. rsc.org The binding is driven primarily by hydrogen bonds and electrostatic forces. rsc.org For a series of hydantoin-arylpiperazine derivatives, several compounds were found to act as antagonists towards α1A, α1B, and α1D adrenergic receptors. nih.gov

Table 3: Pharmacological Data of Selected Phenylpiperazine Derivatives at Adrenergic Receptors

Stimulation of the A2A adenosine (B11128) receptor (A2AAR) is known to produce anti-inflammatory effects, making it an attractive therapeutic target. acs.org Phenylpiperazine derivatives have been developed as both agonists and antagonists for this receptor.

A research program aimed at identifying potent and selective A2AAR agonists developed a series of 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5′-N-ethylcarboxamidoadenosines. acs.org These compounds were designed based on crystallographic analysis of A2AAR agonist and antagonist complexes. acs.org

Conversely, other research has focused on developing A2A antagonists. Starting from the known antagonist SCH 58261, researchers identified arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as potent and selective A2A antagonists. nih.gov One such derivative, 11h , was found to be orally active. nih.gov Further optimization led to compound 12a (SCH 420814), which demonstrated broad selectivity and good pharmacokinetic properties. nih.gov Another study reported pyrazolo[3,4-d]pyrimidin-6-amine derivatives that selectively bind to human A2A receptors over A1 receptors, with one exemplified compound showing a Ki of 5.3 nM for A2A versus 220 nM for A1. bioworld.com

Table 4: Binding Affinities of Selected Phenylpiperazine Derivatives at Adenosine Receptors

Sigma receptors (SRs), including the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins involved in a wide array of biological functions. nih.gov They are considered valuable targets for developing agents for CNS disorders and other conditions. nih.govnih.gov

A screening of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) as a potent S1R ligand with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.govrsc.org Functional assays revealed that this compound acts as an S1R agonist. nih.govrsc.org The study also found that other derivatives in the series had nanomolar affinity at S1R, with some showing lower affinity for S2R. nih.gov

In another study, a series of benzylpiperazinyl derivatives was designed to target S1R. nih.gov The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15 ) showed the highest S1R affinity in its series (Ki = 1.6 nM) and a significant selectivity over S2R (Ki σ2/Ki σ1 = 886). nih.gov Docking studies on piperazine-containing compounds have identified 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) as having a high affinity for S1R, which was confirmed in cell-based inhibition studies. rsc.org

Table 5: Binding Affinities of Selected Phenylpiperazine Derivatives at Sigma Receptors

Studies on G-Protein Coupled Receptors (GPCRs)

Antimicrobial Research Applications

Derivatives of 5-phenylpiperazin-2-one have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates in the ongoing search for new drugs to combat infectious diseases.

Investigation of Antibacterial Activity Against Bacterial Strains

Numerous studies have highlighted the efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : A new ciprofloxacin (B1669076) derivative incorporating a piperazine moiety demonstrated higher potency against Staphylococcus aureus ATCC 6538, with a Minimum Inhibitory Concentration (MIC) value of 1.70 µg/mL, compared to the parent ciprofloxacin's MIC of 5.49 µg/mL ekb.eg. Similarly, novel norfloxacin (B1679917) derivatives showed potent activity against S. aureus ATCC 6538, with MIC values ranging from 0.21 to 3.61 µM, significantly lower than norfloxacin's MIC of 7.83 µM mdpi.com. One of the most potent compounds in this series was 37 times more effective than norfloxacin mdpi.com. Furthermore, certain N-substituted piperazine flavonol derivatives have been identified as potent agents against S. aureus, with one compound exhibiting an MIC of 6.25 µg/mL nih.gov.

Gram-Negative Bacteria:

Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa : The aforementioned ciprofloxacin derivative also showed comparable activity to the parent drug against Klebsiella pneumoniae ATCC 10031 and Escherichia coli ATCC 25922 ekb.eg. The N-substituted piperazine flavonol derivative that was effective against S. aureus also demonstrated activity against E. coli with an MIC of 25 µg/mL nih.gov. In another study, certain piperazine derivatives showed significant activity against Gram-negative bacteria, including those from the Enterobacteriaceae family nih.gov. Norfloxacin analogues also displayed potent activity against Gram-negative strains, with MIC values for some compounds ranging from 0.20 to 0.79 µM, which is comparable to norfloxacin's MIC of 0.24 µM mdpi.com.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Bacterial Strain Derivative Type MIC Value Reference
Staphylococcus aureus ATCC 6538 Ciprofloxacin Derivative 1.70 µg/mL ekb.eg
Staphylococcus aureus ATCC 6538 Norfloxacin Derivatives 0.21–3.61 µM mdpi.com
Staphylococcus aureus N-Substituted Piperazine Flavonol 6.25 µg/mL nih.gov
Escherichia coli N-Substituted Piperazine Flavonol 25 µg/mL nih.gov
Klebsiella pneumoniae ATCC 10031 Ciprofloxacin Derivative Comparable to Ciprofloxacin ekb.eg
Gram-Negative Strains Norfloxacin Analogues 0.20–0.79 µM mdpi.com

Evaluation of Antifungal Activity

The antifungal potential of this compound derivatives has been investigated, particularly against the opportunistic yeast, Candida albicans.

Candida albicans : Research has shown that certain (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives can inhibit the morphological transition and virulence of C. albicans without affecting its growth rate nih.gov. This suggests a mechanism that targets the pathogen's ability to cause disease rather than killing the fungal cells directly nih.gov. One novel compound, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), was particularly effective at attenuating the virulence of C. albicans by interfering with its hyphal development nih.gov. Further studies on heteroaryloxy derivatives of phenylpiperazine have shown that they can suppress hypha and biofilm formation in both wild-type and drug-resistant strains of C. albicans nih.gov. Some hydrazine (B178648) derivatives have also demonstrated fungicidal activity against C. albicans, including clinical isolates resistant to standard antifungal drugs mdpi.com.

Mechanisms of Action Including Efflux Pump Inhibition

A significant area of research has been the ability of this compound derivatives to act as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics.

Msr(A) Efflux Pump : A study identified phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis nih.gov. The Msr(A) pump is a member of the ATP-binding-cassette (ABC) transporter superfamily and is a key mediator of drug resistance nih.gov. One 2,4-dichlorobenzyl-hydantoin derivative was found to be the most potent EPI, inhibiting efflux activity at a concentration as low as 15.63 µM nih.gov. These compounds were also shown to reduce the resistance of an Msr(A)-overexpressing strain to erythromycin, a known substrate of this pump nih.gov.

Other Efflux Pumps : Arylpiperazine derivatives have been reported to inhibit the function of multidrug resistance (MDR) efflux pumps in S. aureus nih.gov. Pyridylpiperazine-based inhibitors have been developed that act on the AcrAB-TolC efflux pump in Klebsiella pneumoniae, potentiating the activity of various antibiotics embopress.org.

Research into Antimycobacterial Activity

Derivatives of this compound have also been explored for their activity against mycobacteria, the causative agents of tuberculosis and other serious infections.

Mycobacterium tuberculosis : Several N-phenylpiperazine derivatives have demonstrated inhibitory activity against various mycobacterial strains nih.gov. In one study, two derivatives showed high inhibition activity against M. kansasii and M. marinum nih.gov. Another study synthesized a series of 1-(4-nitrophenyl)piperazine (B103982) derivatives and tested their activity against four mycobacterial strains, with some compounds showing notable inhibitory effects nih.gov. Furthermore, research into N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates has identified compounds with potent activity against M. tuberculosis H37Ra and M. marinum mdpi.com. One derivative, in particular, was more active than the standard drug isoniazid (B1672263) against these strains mdpi.com.

Anticancer Research Explorations

The antiproliferative properties of this compound derivatives have been a key focus of anticancer research, with promising results observed in various cancer cell lines.

In Vitro Antiproliferative Activity in Various Cancer Cell Lines

Prostate Cancer:

Novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) scaffold were tested for their anticancer activities against prostate cancer (PC) cell lines, including DU 145, PC-3, and LNCaP nih.gov. One thiourea derivative, in particular, exerted the highest cytotoxic activity and was found to induce apoptosis and DNA fragmentation in these cell lines nih.gov. It also inhibited cell cycle progression, causing an accumulation of cells in the G1 or S phases nih.gov. Other studies have also shown that arylpiperazine derivatives can reduce the growth of prostate cancer cells unina.it.

Breast Cancer:

A series of phenylsulfonylpiperazine derivatives were evaluated for their cytotoxicity against breast cancer cell lines (MCF7, MDA-MB-453, and MDA-MB-231) and a non-tumor cell line (MCF-10A) mdpi.com. One compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was identified as the most promising, with an IC50 of 4.48 μM and a high selectivity index in MCF7 cells mdpi.com. Another study investigating novel thiazolinylphenyl-piperazines and their N-acetyl derivatives found that they exhibited cytotoxic effects on both prostate and breast cancer cell lines, with IC50 values ranging from 15 µM to 73 µM, while showing no effect on noncancerous cells unina.it.

Table 2: In Vitro Antiproliferative Activity of Selected this compound Derivatives

Cancer Cell Line Derivative Type IC50 Value Reference
DU 145, PC-3, LNCaP (Prostate) Thiourea/Thiazolidinone Derivatives Not specified, but induced apoptosis nih.gov
MCF7 (Breast) Phenylsulfonylpiperazine Derivative 4.48 μM mdpi.com
Prostate and Breast Cancer Lines Thiazolinylphenyl-piperazines 15 µM to 73 µM unina.it

Cellular and Molecular Mechanisms of Action

Derivatives of the piperazine scaffold have been shown to exert their biological effects through various cellular and molecular pathways, including the induction of apoptosis, modulation of the cell cycle, and inhibition of key enzymes like topoisomerases.

Apoptosis Induction, DNA Fragmentation, and Cell Cycle Modulation Research into novel piperazine derivatives has demonstrated their capacity to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver and breast cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Mechanistic studies revealed that these compounds can lead to apoptosis and cell cycle arrest by activating the p53 protein. researchgate.net Another study on a novel piperazine derivative, C505, found that it induces caspase-dependent apoptosis in cancer cells. e-century.us This process was confirmed by Annexin V/7-AAD and propidium (B1200493) iodide (PI) staining, which showed a steady increase in apoptotic activity over a 72-hour period. e-century.us

Furthermore, some dispiropiperazine derivatives have been identified as potent anti-proliferative agents against a wide array of human cancer cell lines. One such compound, SPOPP-3, was found to arrest the cell cycle in the G2/M phase and induce not only apoptosis but also necrosis and DNA damage. nih.gov The induction of cell cycle arrest is a critical mechanism for controlling the proliferation of cancer cells. Treatment with the piperazine derivative C505 resulted in a significant arrest of cells in the S/G2/M phase within 24 hours. e-century.us

Topoisomerase Inhibition Topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes like DNA replication. mdpi.com Their inhibition can lead to DNA damage and ultimately, cell death, making them a key target for anticancer drugs. mdpi.comresearchgate.net Phenylpiperazine derivatives have been rationally designed as potential topoisomerase II (Topo II) inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind to the DNA-Topo II complex. nih.gov Specifically, the phenylpiperazine portion of the molecules can slide between DNA bases, causing π-π stacking interactions, while the 1,2-benzothiazine moiety can form hydrogen bonds with amino acid residues in the enzyme. nih.gov Research on sulfonyl piperazine compounds has also demonstrated their inhibitory activity towards Topo II, along with the ability to induce apoptosis. mdpi.com This dual action highlights the therapeutic potential of this class of compounds in oncology.

Acaricidal Activity Studies

Phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness as acaricides, demonstrating significant activity against several economically important mite species. nih.govnih.gov

Evaluation Against Specific Mite Species (Tetranychus urticae, Tetranychus kanzawai, Panonychus citri)

A series of novel phenylpiperazine derivatives have shown potent acaricidal activity against multiple mite species. nih.govresearchgate.net The two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri) are significant agricultural pests, and resistance to existing acaricides is a growing concern. nih.gov

Studies have shown that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibit particularly good acaricidal activity. nih.govnih.gov Among these, one compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, demonstrated the highest level of activity against T. urticae and also provided a high level of control against T. kanzawai and P. citri. nih.govnih.govresearchgate.net The introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to significantly increase activity against T. urticae. nih.gov

Acaricidal Activity of a Lead Phenylpiperazine Derivative
Mite SpeciesActivity Level
Tetranychus urticae (Two-spotted spider mite)Highest Activity
Tetranychus kanzawai (Kanzawa spider mite)High Activity
Panonychus citri (Citrus red mite)High Activity

Assessment of Efficacy Across Mite Life Stages (e.g., Adults, Eggs)

A crucial aspect of an effective acaricide is its ability to control pests at various stages of their life cycle. Research on the most active phenylpiperazine derivatives has shown that they are effective against both adult mites and their eggs. nih.govnih.govresearchgate.net The lead compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, exhibited good activity against both adult T. urticae and their eggs, a property known as ovicidal activity. nih.govnih.govresearchgate.net This broad efficacy across life stages is vital for comprehensive pest management, as it helps to control current infestations and prevent future generations from emerging. nih.gov

Other Emerging Biological Activities and Research Frontiers

Beyond their potential in cancer therapy and agriculture, derivatives of this compound are being explored for other significant biological activities.

Growth Hormone Secretagogue Activity

A novel class of potent and orally active phenylpiperazine-based peptidomimetics has been discovered to function as growth hormone (GH) secretagogues. nih.gov These compounds stimulate the release of growth hormone from the pituitary gland. nih.gov One of the most promising compounds from this class, designated as compound 18, demonstrated high potency, with an EC50 value of 2.8 nM for releasing GH from rat pituitary cells. nih.gov This potency is nearly equivalent to that of MK-0677, a well-known growth hormone secretagogue. nih.gov This line of research opens up potential therapeutic applications for conditions related to growth hormone deficiency.

Anxiolytic and Antidepressant-like Behavioral Effects (in animal models)

Phenylpiperazine derivatives have been extensively studied for their potential therapeutic properties in treating neuropsychiatric disorders, including anxiety and depression. plos.orgnih.gov In various animal models, these compounds have demonstrated significant anxiolytic- and antidepressant-like effects. plos.orgnih.govresearchgate.net

Two specific 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, have shown potent effects in preclinical models. nih.gov Their antidepressant-like properties were evaluated using the forced swim test (FST) in mice and rats, while anxiolytic-like activity was assessed in the four-plate test in mice and the elevated plus maze (EPM) test in rats. plos.org

Anxiolytic and Antidepressant-like Activity of Phenylpiperazine Derivatives
CompoundTestAnimal ModelObserved Effect
HBK-14Forced Swim Test (FST)Mice & RatsAntidepressant-like (Reduced immobility time) plos.orgnih.gov
HBK-14Four-Plate Test & EPMMice & RatsAnxiolytic-like plos.orgnih.gov
HBK-15Forced Swim Test (FST)Mice & RatsAntidepressant-like (Reduced immobility time) plos.orgnih.gov
HBK-15Four-Plate Test & EPMMice & RatsAnxiolytic-like plos.orgnih.gov
LQFM005Elevated Plus Maze (EPM)MiceAnxiolytic-like (Increased time in open arms) researchgate.net
LQFM005Forced Swim Test (FST)MiceAntidepressant-like (Decreased immobility time) researchgate.net

The compound HBK-15 was found to have stronger antidepressant-like properties, while HBK-14 displayed greater anxiolytic-like activity. plos.orgnih.gov Further research has indicated that the mechanism of action for these effects involves the serotonergic system, particularly the 5-HT1A receptor. plos.org Similarly, another novel phenylpiperazine, LQFM005, and its metabolite also produced anxiolytic- and antidepressant-like effects in behavioral tests, with evidence suggesting that these effects are mediated in part through the activation of 5-HT1A receptors. researchgate.net

Anti-melanogenic and Tyrosinase Inhibitory Potentials

A comprehensive review of scientific literature did not yield specific research focused on the anti-melanogenic and tyrosinase inhibitory potentials of this compound derivatives. However, extensive research has been conducted on the broader class of phenylpiperazine and piperazine derivatives, demonstrating their significant promise as inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This section will, therefore, focus on the available research for these closely related structural analogs to provide insights into the potential activity of the this compound scaffold.

Melanin, a pigment crucial for protecting the skin from ultraviolet radiation, can lead to hyperpigmentation disorders such as melasma and freckles when overproduced. nih.gov The inhibition of tyrosinase is a primary strategy for controlling melanin production. nih.gov Tyrosinase catalyzes the initial and rate-limiting steps in the melanogenesis pathway, making it a key target for the development of skin-whitening agents and treatments for pigmentation disorders. nih.gov

Recent studies have explored various synthetic compounds for their tyrosinase inhibitory effects, with piperazine-containing molecules emerging as a promising class of inhibitors. The piperazine ring is thought to provide a balanced combination of rigidity and flexibility, which allows for optimal orientation of substituted moieties within the active site of the tyrosinase enzyme. nih.gov

Research into nitrophenylpiperazine derivatives has shown that substitutions on the piperazine ring can significantly influence their inhibitory potency. For instance, one study synthesized a series of nitrophenyl piperazine derivatives and evaluated their activity against mushroom tyrosinase. nih.gov Among the synthesized compounds, a derivative featuring an indole (B1671886) moiety (Compound 4l) demonstrated the most significant inhibitory effect with an IC50 value of 72.55 µM. nih.gov Structure-activity relationship (SAR) analysis revealed that replacing a benzyl (B1604629) or phenyl ring with an indole or pyridine (B92270) group enhanced the inhibitory potential. nih.gov

Further investigations into 1-tosyl piperazine-dithiocarbamate hybrids have also yielded potent tyrosinase inhibitors. In one such study, derivative 4d , which contains a methoxy (B1213986) group at the para-position of the aromatic ring, exhibited exceptional inhibition with an IC50 value of 6.88 ± 0.11 µM, surpassing the activity of the standard inhibitor, kojic acid (IC50 = 30.34 ± 0.75 µM). nih.gov The study highlighted that electron-donating substituents on the aryl ring generally enhance the inhibitory effect. nih.gov

The table below summarizes the tyrosinase inhibitory activities of selected phenylpiperazine derivatives from various studies.

Compound IDSubstitutionIC50 (µM)Reference
4a Unsubstituted Phenyl34.8 ± 0.99 nih.gov
4b Not specified8.01 ± 0.11 nih.gov
4c Not specified8.1 ± 0.30 nih.gov
4d p-Methoxy (MeO)6.88 ± 0.11 nih.gov
4g Not specified7.24 ± 0.15 nih.gov
4l Indole72.55 ± 0.49 nih.gov
Kojic Acid Standard27.56 ± 1.27 / 30.34 ± 0.75 nih.govnih.gov

In addition to direct enzyme inhibition, some piperazine derivatives have been shown to reduce melanin production in cellular models. For example, certain cinnamic acid derivatives linked to aryl piperazines were found to inhibit both cellular tyrosinase activity and melanin content in B16F10 melanoma cells. nih.gov

Kinetic studies performed on the most potent derivatives often reveal a mixed-type inhibition mechanism, suggesting that these compounds may bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Molecular docking simulations have provided further insights, indicating that these inhibitors can interact with key residues in the active site of tyrosinase, including those coordinating the catalytic copper ions. researchgate.net

While the direct anti-melanogenic and tyrosinase inhibitory potentials of this compound derivatives remain to be specifically investigated, the substantial body of research on other phenylpiperazine analogs strongly suggests that this chemical scaffold is a promising starting point for the design of novel and effective tyrosinase inhibitors. Future research focusing on the synthesis and biological evaluation of this compound derivatives is warranted to explore their potential in cosmetology and medicine.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for 5-Phenylpiperazin-2-one is not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the phenyl ring and the piperazinone core.

Phenyl Protons: The five protons on the aromatic ring would typically appear in the downfield region, approximately between δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns (e.g., multiplets) would depend on the electronic effects and their ortho, meta, and para positions relative to the point of attachment to the piperazine (B1678402) ring.

Piperazinone Protons: The protons on the piperazinone ring would exhibit more complex signals. The proton on the carbon bearing the phenyl group (C5-H) would likely be a multiplet due to coupling with adjacent methylene (B1212753) protons. The methylene protons (CH₂) at the C3 and C6 positions would be diastereotopic and are expected to appear as distinct multiplets. The N-H proton would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms, providing a map of the molecule's carbon skeleton. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. For this compound, distinct signals would be anticipated for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperazinone ring.

Predicted ¹³C NMR spectral data highlights the expected chemical shifts for the primary carbon environments within the molecule. The carbonyl carbon (C2) is characteristically found far downfield. The carbons of the phenyl ring (C7-C12) appear in the aromatic region, while the aliphatic carbons of the piperazinone ring (C3, C5, C6) are observed in the upfield region.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Data is based on computational predictions and may vary from experimental values)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)~165-170
C7 (ipso-C)~140-145
C8, C12~128-130
C9, C11~127-129
C10~125-127
C5~50-55
C3~45-50
C6~40-45

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov It offers a wide range of chemical shifts, which makes it highly sensitive to subtle changes in the local electronic environment. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (molecular formula C₁₀H₁₂N₂O), the theoretical exact mass can be calculated. HRMS analysis would aim to find an experimental m/z value for the molecular ion [M+H]⁺ that matches this theoretical value to within a very small tolerance (typically <5 ppm), thereby confirming the elemental composition. While experimental HRMS data for this specific compound is not widely published, HRMS has been used to confirm the structures of many related phenylpiperazine derivatives. mdpi.com

Theoretical Exact Mass for C₁₀H₁₂N₂O:

Monoisotopic Mass: 176.09496 u

Expected [M+H]⁺ ion: 177.10224 m/z

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound would be expected to proceed through cleavages at the weakest bonds and the formation of stable ions or neutral losses.

Key fragmentation pathways for phenylpiperazine derivatives typically involve cleavage of the piperazine ring and alpha-cleavage adjacent to the nitrogen atoms. researchgate.netresearchgate.net For this compound, the presence of the carbonyl group introduces additional fragmentation pathways, such as the loss of carbon monoxide (CO).

Table 2: Plausible Mass Spectrometry Fragmentation for this compound (Based on general fragmentation principles for related structures)

m/z ValuePossible Fragment IonPlausible Neutral Loss
176[C₁₀H₁₂N₂O]⁺-
147[C₁₀H₉N₂]⁺CHO
119[C₈H₉N]⁺CH₂NCO
104[C₇H₆N]⁺C₃H₆NO
91[C₇H₇]⁺C₃H₅N₂O
77[C₆H₅]⁺C₄H₇N₂O

This proposed pattern includes the molecular ion, loss of the phenyl group, and various cleavages of the piperazinone ring, consistent with fragmentation patterns observed for amides, ketones, and aromatic amines. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups: the phenyl ring, the piperazinone ring, the secondary amine (N-H), and the amide carbonyl group (C=O). Based on established correlation tables and data from similar compounds, the expected IR absorption bands for this compound are summarized in the table below. A study on the related compound, 1-phenylpiperazine (B188723), provides experimental and calculated vibrational frequencies that support these expectations. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
N-H (Amine/Amide)Stretching3200-3400Medium
C-H (Aromatic)Stretching3000-3100Medium to Weak
C-H (Aliphatic)Stretching2850-2960Medium
C=O (Amide)Stretching1670-1690Strong
C=C (Aromatic)Stretching1450-1600Medium to Weak
C-NStretching1200-1350Medium
C-H (Aromatic)Out-of-plane Bending690-900Strong

The presence of a strong absorption band around 1680 cm⁻¹ would be indicative of the amide carbonyl group within the piperazinone ring. The N-H stretching vibration, expected in the region of 3200-3400 cm⁻¹, would confirm the presence of the secondary amine. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are characteristic of the molecule as a whole.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about its packing in the crystal lattice.

While specific crystallographic data for this compound has not been detailed in the reviewed literature, studies on related phenylpiperazine derivatives provide insight into the likely structural features. For instance, the crystal structures of several 4-phenylpiperazin-1-ium salts have been reported, consistently showing the piperazine ring in a distorted chair conformation. nih.gov It is therefore highly probable that the piperazin-2-one (B30754) ring in this compound also adopts a stable chair conformation.

The phenyl group is expected to be in an equatorial position relative to the piperazine ring to minimize steric hindrance. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the secondary amine proton and the carbonyl oxygen atom, as well as π-π stacking interactions between the phenyl rings of adjacent molecules.

A hypothetical table of crystallographic data that would be obtained from a single-crystal XRD analysis is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90
β (°)To be determined (if monoclinic)
γ (°)90
V (ų)To be determined
Ze.g., 4
Piperazine Ring ConformationChair

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool for assessing the purity of pharmaceutical and chemical samples.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a compound like this compound, reversed-phase HPLC is a common and effective method for purity analysis. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

The purity of this compound can be determined by analyzing a solution of the compound and observing the resulting chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The presence of additional peaks would suggest the presence of impurities. The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions.

Several HPLC methods have been developed for the analysis of phenylpiperazine derivatives. isaacpub.orgnih.govunodc.orgresearchgate.net Based on these, a typical set of HPLC conditions for the analysis of this compound is outlined below.

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid.
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume10-20 µL
DetectionUV detector at a wavelength corresponding to an absorption maximum of the compound (e.g., 254 nm).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can be used for both qualitative and quantitative analysis.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The phenyl ring contains π electrons that can be excited to higher energy π* orbitals, leading to strong absorption bands, typically in the range of 200-280 nm. The amide carbonyl group has both π and non-bonding (n) electrons. The n → π* transition of the carbonyl group is expected to result in a weaker absorption band at a longer wavelength, potentially overlapping with the π → π* transitions of the aromatic ring.

The UV-Vis spectrum of the related compound 1-phenylpiperazine shows characteristic absorptions that can be used to predict the spectral features of this compound. nist.govnist.gov

Electronic TransitionExpected Wavelength (λmax)Chromophore
π → π~240-260 nmPhenyl ring
π → π~280-290 nmPhenyl ring
n → π*>280 nm (often weak and may be obscured)Carbonyl group

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the use of UV-Vis spectroscopy for the quantitative analysis of this compound, by measuring the absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration.

Chemical Stability and Degradation Pathway Studies

Investigation of Hydrolytic Stability

Hydrolysis is a primary degradation pathway for many organic molecules. Studies on compounds with similar piperazine (B1678402) structures indicate that 5-Phenylpiperazin-2-one is likely susceptible to hydrolytic degradation, with the rate being significantly influenced by pH.

The hydrolytic degradation of piperazine derivatives often follows pseudo-first-order kinetics across a range of pH values. For a related phenylpiperazine derivative, it has been observed that both acidic and alkaline conditions accelerate the degradation process isaacpub.org. The rate of hydrolysis is generally lowest in the neutral pH range and increases significantly in strongly acidic (pH < 3) and alkaline (pH > 9) environments isaacpub.org. This U-shaped pH-rate profile is characteristic of specific acid and base catalysis.

While specific kinetic data for this compound is not extensively documented, the degradation kinetics of a similar compound, Phe-Pro-diketopiperazine, also show a significant dependence on pH nih.gov. The degradation of this related compound was found to follow pseudo-first-order kinetics nih.gov. Based on these findings, a plausible pH-rate profile for this compound can be projected.

Table 1: Projected pH-Dependent Degradation Rate Constants for this compound at 37°C

pH Apparent First-Order Rate Constant (k_obs) (s⁻¹) Half-life (t₁/₂) (hours)
2.0 5.0 x 10⁻⁵ 3.85
4.0 1.0 x 10⁻⁶ 192.5
6.0 5.0 x 10⁻⁷ 385.0
8.0 2.0 x 10⁻⁶ 96.25

Note: The data in this table is hypothetical and projected based on the behavior of structurally related phenylpiperazine derivatives.

The primary hydrolytic degradation of the amide bond within the piperazin-2-one (B30754) ring is anticipated. This would lead to the formation of an amino acid derivative. A probable pathway for the hydrolytic decomposition of a similar phenylpiperazine derivative involved the cleavage of the molecule, yielding 1-phenylpiperazine (B188723) hydrochloride as a major degradation product isaacpub.org.

Based on this, the expected major hydrolytic degradation product of this compound is N-(2-aminoethyl)-2-phenylglycine.

Table 2: Potential Hydrolytic Degradation Products of this compound

Degradation Product Chemical Structure Formation Pathway

Evaluation of Oxidative Stability

Phenylpiperazine derivatives can be susceptible to oxidative degradation. While specific studies on the oxidative stability of this compound are limited, research on similar compounds suggests that the piperazine ring and the phenyl group can be targets for oxidation. Common oxidative agents used in forced degradation studies include hydrogen peroxide. The nitrogen atoms in the piperazine ring are potential sites for N-oxidation, and the phenyl ring can undergo hydroxylation.

Assessment of Photodegradation Kinetics

Photodegradation can be a significant degradation pathway for light-sensitive compounds. The rate of photodegradation often follows first-order kinetics nih.gov. The presence of a chromophore, such as the phenyl group in this compound, suggests a potential for absorbing UV radiation, which could lead to photochemical degradation. The half-life of a compound under photolytic stress can vary significantly depending on the light intensity and the presence of photosensitizers nih.gov. For some compounds, photodegradation is accelerated in acidic conditions nih.gov.

Characterization and Identification of Degradation Products via Advanced Analytical Methods

The identification and characterization of degradation products are crucial for understanding the degradation pathways. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS and high-resolution mass spectrometry (HRMS) like QTOF-MS, are powerful techniques for this purpose nih.govsemanticscholar.orgresearchgate.net. These methods allow for the separation of the parent compound from its degradation products and provide detailed structural information for their identification.

In the analysis of a novel phenylpiperazine derivative, HPLC-MS/MS was successfully used to identify degradation products isaacpub.org. For other piperazine derivatives, LC-MS methods have been developed for their detection and quantification in various matrices mdpi.com.

Influence of Environmental Factors on Compound Stability

Environmental factors such as temperature and light play a significant role in the stability of chemical compounds mdpi.com.

Temperature: Increased temperature generally accelerates the rate of chemical degradation, including hydrolysis and oxidation. The Arrhenius equation can be used to describe the temperature dependence of the degradation rate constants.

Light: As discussed in the photodegradation section, exposure to light, particularly UV radiation, can lead to the degradation of photosensitive compounds. Storing such compounds in light-resistant containers is a common practice to minimize photodegradation nih.govmdpi.com.

Future Directions and Research Perspectives in 5 Phenylpiperazin 2 One Research

Rational Design of Novel Scaffolds with Enhanced Target Selectivity

The piperazine (B1678402) moiety is often considered a "privileged scaffold" in drug design, owing to its favorable physicochemical properties and its presence in numerous approved drugs. tandfonline.comnih.govconsensus.app The rational design of novel 5-phenylpiperazin-2-one derivatives focuses on modifying its core structure to achieve higher affinity and selectivity for specific biological targets, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. mdpi.com For instance, research on various phenylpiperazine derivatives has shown that the nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, are crucial for activity and selectivity. nih.govlookchem.com In a series of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, compounds with two chlorine atoms on the phenyl ring exhibited the strongest cytotoxic effects against cancer cells. nih.gov Similarly, studies on N-substituted piperazines as serotonin (B10506) and noradrenaline reuptake inhibitors have demonstrated that substitutions on the phenyl rings or their replacement with heterocycles significantly impact their activity. lookchem.com

Future design strategies will likely involve:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar biological activity but possess improved properties.

Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating it into polycyclic structures, to lock it into a bioactive conformation and improve target binding. tandfonline.com

Bitopic Ligand Design: Creating molecules that can simultaneously interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor, a strategy that has proven successful for achieving D3 vs. D2 dopamine (B1211576) receptor selectivity in N-phenylpiperazine analogs. nih.gov

These rational design approaches, guided by SAR data, will be instrumental in developing next-generation this compound derivatives with superior therapeutic profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for Phenylpiperazine Derivatives
Structural ModificationObserved EffectTherapeutic Target/ActivityReference
Substitution on the phenyl ring (e.g., halogens, alkyl groups)Significantly influences cytotoxic, acaricidal, and receptor binding activities. nih.govnih.govAnticancer, Acaricidal, Dopamine/Serotonin Receptors nih.govnih.gov
Introduction of a second chlorine atom to the phenyl ringEnhanced cytotoxic activity against cancer cell lines. nih.govAnticancer nih.gov
N'-unsubstituted piperazine vs. N'-methylated piperazineN'-unsubstituted compounds showed better antifungal and larvicidal activity. researchgate.netAntifungal, Larvicidal researchgate.net
Length of alkyl chain between arylpiperazine and hydantoin (B18101) moietyCrucial for 5-HT1A/α1 affinity and selectivity. acs.orgSerotonin (5-HT1A) and Adrenergic (α1) Receptors acs.org
Aliphatic substitutions on the phenyl ringResulted in comparable efficacy but lower toxicity as intestinal permeation enhancers. nih.govIntestinal Permeation Enhancement nih.gov

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Phenylpiperazin-2-one Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly reducing the time and cost associated with traditional research. mdpi.com

For the this compound scaffold, AI and ML can be applied in several ways:

Virtual Screening: Computationally driven methods can screen large virtual libraries of compounds to identify those likely to bind to a specific target. A virtual screening protocol based on a fingerprint-driven consensus docking approach successfully identified a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles of new this compound derivatives. mdpi.comnih.gov

De Novo Drug Design: Deep learning methods can generate entirely new molecular structures that are optimized for a desired therapeutic profile. mdpi.com

Reaction Optimization: Bayesian optimization, a powerful ML approach, can efficiently fine-tune reaction parameters, screen catalysts, and plan synthetic routes, making the synthesis of derivatives more efficient and cost-effective. mdpi.com

Exploration of New Therapeutic Modalities and Biological Targets for Phenylpiperazin-2-one Analogues

The versatility of the phenylpiperazine scaffold is evident in the wide array of biological targets it can modulate. mdpi.commdpi.com While research has focused on areas like cancer and central nervous system disorders, there is significant potential to explore new therapeutic applications for this compound analogues.

Recent studies have highlighted the potential of related scaffolds in diverse areas:

Anticancer Agents: Piperazin-2-one (B30754) derivatives have been evaluated for their cytotoxic activities against colon and lung cancer cell lines. researchgate.net Arylpiperazines have been shown to act as G2/M-specific cell cycle inhibitors and to induce apoptosis. mdpi.com

Neurodegenerative Diseases: Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neurodegenerative diseases, cancer, and chronic pain. nih.govnih.gov

Antimicrobial Agents: The N-arylpiperazine motif has shown remarkable activity against Mycobacterium tuberculosis, suggesting its potential as a platform for developing new antitubercular agents. mdpi.com

Pesticides: Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal (mite-killing) activity, with some compounds showing high efficacy against spider mites. nih.gov

Intestinal Permeation Enhancers: 1-Phenylpiperazine (B188723) and its derivatives have been shown to enhance the transport of macromolecules across the intestinal epithelium, a strategy to improve the oral delivery of certain drugs. nih.gov

Future research should systematically screen this compound libraries against a broad range of biological targets to uncover novel therapeutic opportunities.

Table 2: Investigated Biological Targets and Therapeutic Areas for Phenylpiperazine Scaffolds
Therapeutic AreaBiological Target/ActivityReference
OncologyCytotoxicity, Topoisomerase II inhibition, G2/M cell cycle inhibition nih.govmdpi.comresearchgate.net
NeuroscienceSerotonin (5-HT) & Dopamine (D2/D3) receptor modulation, Monoacylglycerol lipase (MAGL) inhibition nih.govacs.orgnih.gov
Infectious DiseaseAntimycobacterial activity mdpi.com
AgricultureAcaricidal activity nih.gov
Drug DeliveryIntestinal permeation enhancement nih.gov

Development of Sustainable and Scalable Synthetic Methodologies for Industrial Applications

As promising drug candidates emerge, the development of efficient, cost-effective, and environmentally friendly synthetic routes becomes critical for industrial-scale production. mdpi.com Green chemistry principles are increasingly being applied to the synthesis of piperazine-containing compounds to minimize waste and the use of hazardous materials. researchgate.netresearchgate.net

Key strategies for sustainable and scalable synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, reduce side-product formation, and improve yields compared to conventional heating. mdpi.com

Photoredox Catalysis: This approach uses light to drive chemical reactions, often under mild conditions. Organic photocatalysts are being developed as more sustainable alternatives to costly and potentially toxic transition-metal catalysts. mdpi.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, improving efficiency and reducing waste. One-pot syntheses of diketopiperazines have been developed using MCRs. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. researchgate.netunibo.it

Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer better control over reaction parameters, improved safety, and easier scalability. mdpi.commdpi.com

The development of scalable synthetic routes, such as telescoped processes that minimize intermediate purification steps, will be essential for the commercial viability of future this compound-based drugs. verixiv.orgfigshare.com

Advanced Mechanistic Studies to Elucidate Detailed Biological Pathways

A deep understanding of how this compound analogues exert their effects at a molecular level is crucial for their optimization and clinical development. Advanced mechanistic studies can reveal the precise biological pathways involved, identify biomarkers for efficacy, and potentially uncover new therapeutic applications.

One study on piperazine derivatives with antidepressant activity used a combination of techniques to elucidate their mechanism of action. researchgate.net The researchers found that their lead compound not only had a high affinity for the 5-HT1A receptor but also reversed the reduction in the expression of Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) in the hippocampus of test subjects. researchgate.net

Future mechanistic studies on this compound derivatives should employ a range of modern techniques:

Western Blot and Immunohistochemistry: To quantify the expression levels of key proteins in relevant biological pathways. researchgate.net

Molecular Docking and Dynamics Simulations: To visualize and analyze the interactions between the compound and its target protein at the atomic level, providing insights into the basis of its affinity and selectivity. nih.govresearchgate.net

Omics Technologies (Genomics, Proteomics, Metabolomics): To obtain a global view of the cellular changes induced by the compound, helping to identify its primary targets and off-target effects.

In Vivo Pharmacological Studies: To confirm the mechanism of action in living organisms and its relevance to the disease state. nih.gov

These detailed mechanistic investigations will provide a solid foundation for the rational development of this compound derivatives as safe and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 5-Phenylpiperazin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Begin with cyclocondensation of phenyl-substituted amines with carbonyl precursors under inert atmospheres. Use catalysts like Pd(OAc)₂ for regioselective ring closure .
  • Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor reaction progress via TLC or HPLC .
  • Purify via column chromatography (silica gel, hexane/EtOAC gradient) and confirm purity using HPLC (>95% threshold) .
    • Key Data :
ParameterOptimal Range
Reaction Temperature80–120°C
Catalyst Loading5–10 mol% Pd(OAc)₂
Purity Threshold≥95% (HPLC)

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazinone ring (δ 3.5–4.2 ppm for N–CH₂ groups) and aromatic protons (δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm .
    • Note : For novel derivatives, provide full spectroscopic data and elemental analysis in supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Monitor for electrostatic discharge risks .
  • In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance dopamine receptor selectivity of this compound derivatives?

  • Methodology :

  • Substituent Screening : Introduce electron-withdrawing/donating groups at the phenyl or piperazinone ring. Test binding affinity via radioligand assays (e.g., [³H]spiperone for D2/D3 receptors) .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., D3 receptor hydrophobic pockets) .
  • In Vivo Validation : Assess behavioral responses (e.g., locomotor activity in rodent models) to correlate selectivity with functional outcomes .
    • Data Interpretation :
  • Compare IC₅₀ values between D2 and D3 receptors; a >10-fold selectivity ratio suggests therapeutic potential .

Q. How should researchers resolve contradictions between observed pharmacological data and prior literature on this compound analogs?

  • Methodology :

  • Systematic Review : Map discrepancies in binding affinities or metabolic stability using PRISMA guidelines. Highlight variables like assay conditions (e.g., pH, temperature) .
  • Meta-Analysis : Pool data from ≥5 independent studies to calculate effect sizes (Cohen’s d) and identify outliers .
  • Experimental Replication : Repeat key assays under standardized conditions (e.g., uniform cell lines, ligand concentrations) .
    • Example : If a study reports conflicting solubility data, validate via shake-flask method at physiological pH (7.4) .

Q. What computational strategies are effective for predicting the metabolic stability of this compound derivatives?

  • Methodology :

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism sites and half-life .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability in liver microsome models .
  • Experimental Cross-Validation : Compare predictions with in vitro hepatocyte clearance assays (e.g., human liver microsomes) .

Guidance for Methodological Rigor

  • Data Reproducibility : Document all synthetic steps, analytical parameters, and statistical tests (e.g., ANOVA for triplicate measurements) .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .
  • Transparency : Publish raw NMR spectra, HPLC chromatograms, and docking coordinates as supplementary materials .

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Reactant of Route 1
5-Phenylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.